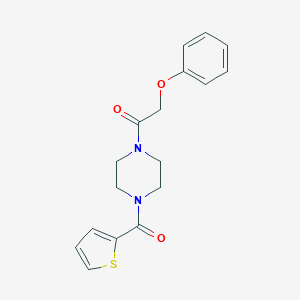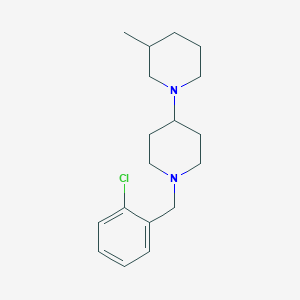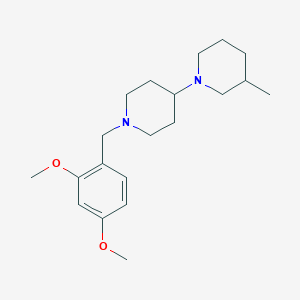![molecular formula C19H22N2O4S B247638 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247638.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenylsulfonyl group and a 4-methylphenoxyacetyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The phenylsulfonyl group is then introduced through sulfonation reactions, while the 4-methylphenoxyacetyl group is added via acylation reactions using appropriate acyl chlorides .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparison with Similar Compounds
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be compared with other similar compounds, such as:
N-Phenylacetamide sulfonamides: These compounds share a similar sulfonamide group but differ in their acyl substituents.
Phenoxyacetamide derivatives: These compounds have a similar phenoxyacetyl group but differ in their core structures.
The uniqueness of this compound lies in its combination of the piperazine ring with both phenylsulfonyl and 4-methylphenoxyacetyl groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C19H22N2O4S/c1-16-7-9-17(10-8-16)25-15-19(22)20-11-13-21(14-12-20)26(23,24)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
InChI Key |
FMWGUPBPLQSJOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(biphenyl-4-yloxy)-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B247560.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247562.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
![2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247570.png)




![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
